molecular formula C18H13FN4O3S B2846715 Methyl 5-(((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate CAS No. 852375-10-1

Methyl 5-(((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2846715
CAS No.: 852375-10-1
M. Wt: 384.39
InChI Key: IMRKMKYZFYGVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a fused triazolopyridazine core substituted with a 3-fluorophenyl group and a thioether-linked furan carboxylate side chain. Its structure combines elements of triazole, pyridazine, and furan moieties, which are common in bioactive molecules.

Properties

IUPAC Name

methyl 5-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O3S/c1-25-18(24)14-6-5-13(26-14)10-27-16-8-7-15-20-21-17(23(15)22-16)11-3-2-4-12(19)9-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRKMKYZFYGVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate typically involves multiple steps, starting with the construction of the triazolopyridazine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent introduction of the fluorophenyl group and the furan moiety requires careful control of reaction conditions to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: Biologically, Methyl 5-(((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate has shown potential as a dual inhibitor of c-Met and Pim-1, which are important targets in cancer therapy. Its antitumor activity has been demonstrated in various in vitro and in vivo studies.

Medicine: In medicine, this compound is being investigated for its therapeutic potential in treating various diseases, including cancer. Its ability to inhibit key signaling pathways makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. Its unique properties make it valuable for the development of new products with improved efficacy and safety profiles.

Mechanism of Action

The mechanism by which Methyl 5-(((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate exerts its effects involves the inhibition of specific molecular targets. The compound interacts with c-Met and Pim-1, leading to the downregulation of these proteins and subsequent inhibition of tumor growth. The exact molecular pathways involved are still under investigation, but the compound's ability to disrupt critical signaling cascades is well-documented.

Comparison with Similar Compounds

Key Comparative Data Table

Compound Name Core Structure Key Substituents Potential Applications
Methyl 5-(((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate Triazolo[4,3-b]pyridazine 3-Fluorophenyl, thio-methyl-furan carboxylate Agrochemicals, kinase inhibitors (inferred)
6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine Triazolo[4,3-b]pyridazine Pyridin-3-ylmethyl thioether, furan Research chemicals, solubility studies
4-[(2-Ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinyl}(2-furyl)methanone Thiazolo[3,2-b][1,2,4]triazole 3-Fluorophenyl, piperazinyl-furyl methanone CNS-targeted therapies (hypothetical)
Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate Thiadiazole Benzodioxole carboxamide, thioether Antioxidant or antimicrobial agents

Research Findings and Trends

  • Fluorophenyl Groups : The 3-fluorophenyl substituent in the target compound is a common bioisostere for enhancing lipophilicity and target binding in agrochemicals and pharmaceuticals .
  • Thioether Linkages : Present in both the target compound and CAS 891099-01-7, these groups may improve resistance to oxidative degradation compared to ether or amine linkages .
  • Furan Carboxylates : The methyl carboxylate on furan in the target compound may modulate solubility and bioavailability, contrasting with simpler furyl groups in analogs like CAS 891099-01-7 .

Biological Activity

Methyl 5-(((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structural features:

  • Molecular Formula : C18H13FN4O3S
  • Molecular Weight : 384.39 g/mol
  • CAS Number : 852375-10-1

It features a unique combination of triazole and pyridazine moieties, which are significant in influencing its biological activity. The presence of these heterocycles often correlates with interactions in various biochemical pathways.

Research indicates that compounds with similar structures exhibit inhibitory effects on several kinases and may possess anticancer properties through mechanisms such as:

  • Cell Cycle Disruption : By interfering with the normal progression of the cell cycle, these compounds can induce apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular signaling pathways, potentially leading to therapeutic effects against various diseases.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance:

  • In Vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines. For example, it demonstrated an IC50 value that indicates effective inhibition of cell proliferation in breast cancer (MCF7), leukemia (SR), and melanoma (SK-MEL-5) cell lines.
Cell Line% InhibitionIC50 (µM)
MCF7 (Breast)84.32%1.95
SR (Leukemia)81.58%2.36
SK-MEL-5 (Melanoma)90.47%1.60

These results suggest that the compound could be a candidate for further development as an anticancer agent.

Other Biological Activities

In addition to its anticancer properties, this compound may also exhibit:

  • Antimicrobial Activity : Preliminary studies indicate potential antibacterial and antifungal properties.

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives including this compound). The findings revealed that modifications to the triazole ring significantly affected biological activity.

Q & A

Q. What are the established synthetic routes for Methyl 5-(((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate, and what key reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step organic reactions starting with the preparation of triazolo-pyridazine and furan intermediates. Key steps include:

  • Thioether linkage formation : Reacting a 6-thiol-substituted triazolo-pyridazine derivative with a furan-containing methyl bromide intermediate under basic conditions (e.g., NaH in DMF).
  • Esterification : Final carboxylation using methanol under acid catalysis.
    Critical conditions include solvent choice (DMF for solubility), temperature control (60–80°C for thioether formation), and purification via column chromatography or recrystallization . Yield optimization requires stoichiometric precision and inert atmosphere to prevent oxidation of sulfur intermediates .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

  • 1H/13C NMR : Confirms regiochemistry of the triazole-pyridazine core and substitution patterns on the furan ring.
  • IR Spectroscopy : Validates ester carbonyl (C=O) and thioether (C-S) functional groups.
  • HPLC-MS : Quantifies purity (>95% typically required for biological assays) and detects trace byproducts.
  • Elemental Analysis : Ensures stoichiometric consistency, particularly for sulfur and fluorine content .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • Enzyme Inhibition Assays : Test against fungal 14α-demethylase (CYP51) due to structural similarity to triazole antifungals. Use microplate-based fluorometric assays with lanosterol as substrate .
  • Antimicrobial Susceptibility Testing : Minimum inhibitory concentration (MIC) determination against Gram-positive bacteria (e.g., S. aureus) and Candida spp. via broth microdilution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different assay systems?

Discrepancies may arise from differences in:

  • Assay Conditions : pH, temperature, or solvent (DMSO vs. aqueous buffers) affecting compound solubility or stability. Validate using standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
  • Target Selectivity : Off-target interactions (e.g., with human CYPs) can mask efficacy. Perform counter-screening using recombinant enzymes or proteomic profiling .
  • Structural Analogues : Compare activity of derivatives (e.g., varying fluorophenyl substituents) to identify pharmacophore requirements .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties while retaining bioactivity?

  • Prodrug Design : Modify the methyl ester group to enhance bioavailability. For example, replace with ethyl or PEG-linked esters to improve solubility .
  • Metabolic Stability Studies : Use liver microsomes to identify vulnerable sites (e.g., furan ring oxidation). Introduce electron-withdrawing groups (e.g., -CF3) to slow degradation .
  • SAR Analysis : Systematically vary substituents on the triazole and pyridazine rings to balance lipophilicity (logP) and polar surface area (PSA) for blood-brain barrier penetration or tissue retention .

Q. How can molecular docking and dynamics simulations guide target identification for this compound?

  • Docking Workflow : Use software like AutoDock Vina to model interactions with fungal CYP51 (PDB: 3LD6). Focus on triazole coordination to the heme iron and hydrophobic interactions with the active site .
  • MD Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields). Identify critical residues (e.g., Leu121, Tyr140) for mutagenesis validation .
  • Cross-Target Screening : Screen against kinase or GPCR libraries to uncover off-target effects, leveraging structural databases like ChEMBL .

Q. What experimental approaches are recommended to validate the compound’s mechanism of action in complex biological systems?

  • Transcriptomic Profiling : RNA-seq or qPCR to monitor expression changes in fungal ergosterol biosynthesis genes (e.g., ERG11) under treatment .
  • Cellular Imaging : Confocal microscopy with fluorescent probes (e.g., filipin for ergosterol depletion) to visualize membrane disruption in Candida spp. .
  • Resistance Induction : Serial passage assays to detect emergent mutations in target genes, followed by whole-genome sequencing .

Methodological Considerations

  • Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, drying time for intermediates) to minimize batch-to-batch variability .
  • Data Validation : Use orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) to confirm activity .
  • Safety Protocols : Despite limited hazard data (per SDS), handle with PPE (gloves, goggles) due to structural alerts for potential toxicity (e.g., thioether, triazole) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.